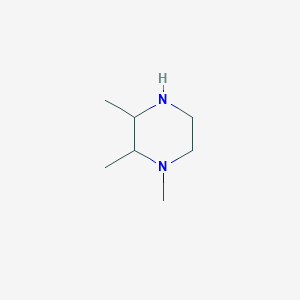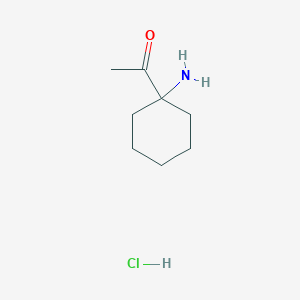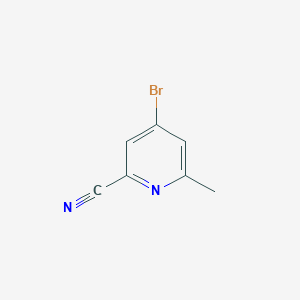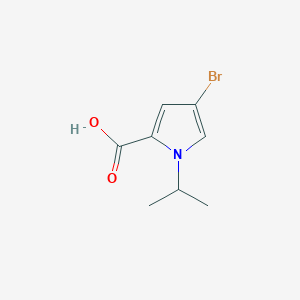
1,2,3-Trimethylpiperazine
Vue d'ensemble
Description
1,2,3-Trimethylpiperazine is a chemical compound with the molecular formula C7H16N2 . It is a yellow liquid and has a molecular weight of 128.22 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,2,3-Trimethylpiperazine, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1,2,3-Trimethylpiperazine is represented by the InChI code: 1S/C7H16N2/c1-6-7(2)9(3)5-4-8-6/h6-8H,4-5H2,1-3H3 .
Physical And Chemical Properties Analysis
1,2,3-Trimethylpiperazine is a yellow liquid with a molecular weight of 128.22 .
Applications De Recherche Scientifique
Antimicrobial Activity
- Antimicrobial Applications: Trimethylpiperazine derivatives of chitosan have been explored for their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Di-quaternary trimethylpiperazine substituents, in particular, show significant activity, highlighting potential applications in developing new antibacterial agents (Másson et al., 2008).
Material Science
- Nanofiltration Membranes: The use of piperazine derivatives in the preparation of thin-film composite membranes for nanofiltration demonstrates their role in enhancing water treatment technologies. These membranes show promise in desalting and separating amino acids, indicating a wide range of applications in both industrial and environmental processes (Vyas & Ray, 2015).
Environmental Applications
- Photodegradation Studies: Research into the photodegradation of trimeprazine under UV-A light in aerobic conditions reveals that trimethylpiperazine derivatives can generate singlet molecular oxygen. This process plays a significant role in environmental remediation, particularly in the breakdown of persistent organic pollutants (Ahmad et al., 2016).
Advanced Oxidation Technologies
- Degradation of Pesticides: The effectiveness of advanced oxidation technologies in degrading atrazine, a persistent herbicide, showcases the potential environmental applications of trimethylpiperazine derivatives. Such studies are crucial for developing more efficient methods to remove contaminants from water sources (Khan et al., 2013).
Chemical Synthesis
- Synthetic Chemistry: The synthesis and application of 1,1,4-Trimethylpiperazinium Chloride in chemical reactions highlight the versatility of trimethylpiperazine derivatives in facilitating a wide range of synthetic processes. This underscores their importance in the development of new chemical entities and materials (Massa & Dehnicke, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-7(2)9(3)5-4-8-6/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTSFWMDTLOQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)


![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)

![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)